5-Chloro-2-iodobenzimidamide

Description

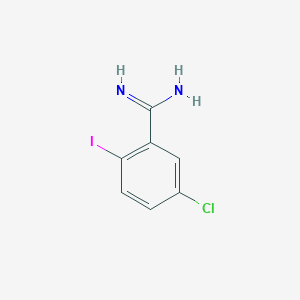

5-Chloro-2-iodobenzimidamide (molecular formula C₇H₅ClIN₂) is a halogenated benzimidamide derivative characterized by a benzene ring substituted with chlorine (Cl) at the 5-position, iodine (I) at the 2-position, and an imidamide functional group. However, direct literature on its specific applications or biological activity remains scarce, necessitating comparisons with structurally or functionally related compounds.

Properties

Molecular Formula |

C7H6ClIN2 |

|---|---|

Molecular Weight |

280.49 g/mol |

IUPAC Name |

5-chloro-2-iodobenzenecarboximidamide |

InChI |

InChI=1S/C7H6ClIN2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H3,10,11) |

InChI Key |

ITRSWKROFLRHQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=N)N)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-iodobenzimidamide typically involves the halogenation of benzimidamide derivatives. One common method includes the iodination of 5-chloro-2-aminobenzimidazole using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodobenzimidamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted benzimidamides, which can have different functional groups such as alkyl, aryl, or heterocyclic moieties.

Scientific Research Applications

5-Chloro-2-iodobenzimidamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting ion channels and receptors.

Biological Research: The compound is studied for its potential inhibitory effects on specific enzymes and proteins, making it useful in biochemical assays.

Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodobenzimidamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or ion channels by binding to their active sites. The presence of chlorine and iodine atoms can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Insights

Halogen Effects :

- Iodine vs. Chlorine : The larger atomic radius of iodine in 5-Chloro-2-iodobenzimidamide enhances polarizability and van der Waals interactions compared to smaller halogens (e.g., chlorine in 5-Chloro-2-methylbenzimidamide). This may improve binding affinity in enzyme inhibition but reduce solubility.

- Positional Effects : Substitution at the 2-position (iodine) vs. 3-position (as in 5-Chloro-2-hydroxy-3-iodobenzaldehyde) alters steric hindrance and electronic distribution, impacting reactivity in cross-coupling reactions.

- Functional Group Influence: Imidamide vs. Aldehyde: The imidamide group in this compound offers nucleophilic reactivity for forming heterocycles, whereas the aldehyde group in 5-Chloro-2-hydroxy-3-iodobenzaldehyde is more electrophilic, favoring condensation reactions. Hydroxyl vs.

- Biological Activity: Antimicrobial Potential: Halogenated benzimidazoles and benzaldehydes exhibit moderate antimicrobial activity. For example, 5-Chloro-2-hydroxy-3-iodobenzaldehyde showed MIC values of 8–16 µg/mL against Staphylococcus aureus, while 5-Aminobenzimidazole derivatives demonstrated antiviral activity against RNA viruses.

Physicochemical Properties

Biological Activity

5-Chloro-2-iodobenzimidamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound has a complex molecular structure characterized by the presence of halogen atoms (chlorine and iodine), which may enhance its reactivity and biological interactions. The compound's IUPAC name reflects its composition, which includes a benzimidamide moiety that is pivotal for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The halogen substituents are believed to enhance binding affinity and specificity, which can modulate the activity of various biological pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, potentially altering their function and leading to various physiological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Anticancer Potential : Preliminary investigations suggest that the compound may have anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cells .

- Anti-inflammatory Effects : Its role as a lipoxygenase inhibitor indicates potential therapeutic applications in managing inflammatory diseases.

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Lipoxygenase inhibition |

Case Study 1: Antimicrobial Efficacy

A study conducted on various strains of bacteria demonstrated that this compound exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains .

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines revealed that treatment with this compound led to reduced cell viability and increased apoptosis markers. This suggests that the compound could be developed into a novel anticancer therapeutic agent targeting specific cancer pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.